molecular formula C26H34N4O2 B6525839 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide CAS No. 942876-23-5

4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide

Cat. No.: B6525839
CAS No.: 942876-23-5
M. Wt: 434.6 g/mol
InChI Key: NUEGGNMLLLYYCW-UHFFFAOYSA-N
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Description

4-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide ( 942876-23-5) is a synthetic small molecule with a molecular formula of C26H34N4O2 and a molecular weight of 434.57 g/mol . This reagent is supplied with a minimum purity of 90% and is designed for research applications . The structure of this compound integrates two pharmacologically significant moieties: a carbazole system and a substituted piperazine. The carbazole scaffold is extensively documented in scientific literature for its diverse biological properties. Carbazole-based compounds are recognized for their anticancer potential, with demonstrated activities such as inhibiting crucial DNA enzymes like topoisomerase I and II, and targeting signaling pathways like PI3K/Akt/mTOR in cancer cell lines . Furthermore, derivatives containing the carbazole nucleus have shown notable antioxidant activities by acting as radical scavengers . The piperazine carboxamide component is a common feature in medicinal chemistry that can influence the molecule's physicochemical properties and bioavailability. This molecular architecture makes this compound a compound of interest for various biochemical and pharmacological investigations. Researchers can utilize it in studies focusing on oncology, neuropharmacology, and as a scaffold for the development of novel therapeutic agents. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(3-carbazol-9-yl-2-hydroxypropyl)-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c31-21(19-30-24-12-6-4-10-22(24)23-11-5-7-13-25(23)30)18-28-14-16-29(17-15-28)26(32)27-20-8-2-1-3-9-20/h4-7,10-13,20-21,31H,1-3,8-9,14-19H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEGGNMLLLYYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide, is primarily used as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells. The primary targets of this compound are the electron-rich regions in these devices, where it facilitates the movement of holes (positive charges).

Result of Action

The result of the compound’s action is the efficient transport of holes within the device. This leads to enhanced current, power, and external quantum efficiencies (EQE) in OLEDs. In perovskite solar cells, it contributes to improved efficiency and stability.

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and humidity. For instance, the compound shows good thermal stability, with high glass transition temperatures between 148 and 165 °C. This makes it suitable for use in devices that may experience high operating temperatures.

Biochemical Analysis

Biochemical Properties

4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through the carbazole moiety, which can undergo redox reactions, thereby modulating the activity of these enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Additionally, the compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Furthermore, it can activate other enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time due to cumulative interactions with cellular components.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of reactive intermediates and subsequent cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux and altering the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. It can also translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors.

Biological Activity

The compound 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide is a carbazole derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and materials science. Its molecular formula is C26H34N4O2C_{26}H_{34}N_{4}O_{2}, with a molecular weight of approximately 434.6 g/mol. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features a carbazole moiety, which is known for its role in various biological activities. The presence of hydroxyl and piperazine groups enhances its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC26H34N4O2
Molecular Weight434.6 g/mol
Purity≥ 95%
Complexity Rating595

Target Interactions

The compound primarily functions as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells. It aligns its energy levels with the valence bands of semiconductor materials, facilitating efficient hole transport, which is crucial for device performance.

Biochemical Pathways

Research indicates that this compound interacts with various enzymes, particularly those involved in oxidative stress responses, such as superoxide dismutase and catalase. It modulates key cellular signaling pathways, notably the MAPK/ERK pathway, influencing gene expression and cellular metabolism .

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbazole derivatives, including this compound. Carbazole-based structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, certain derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Neuroprotective Effects

The compound has also demonstrated neuroprotective properties . In vitro studies have indicated that it can protect neuronal cells from glutamate-induced toxicity, likely due to its antioxidative capabilities . This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study on N-substituted carbazoles revealed that certain derivatives exhibited significant antiproliferative effects against human carcinoma cell lines with IC50 values ranging from 0.37 to 0.96 µM .
  • Neuroprotection : In experiments involving HT22 neuronal cells, compounds similar to the target showed protective effects against oxidative stress at concentrations as low as 3 µM .
  • Signal Modulation : Research has documented the ability of certain carbazole derivatives to inhibit STAT3 activation by up to 95% at concentrations around 50 µM, highlighting their potential in cancer therapy .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of CDKs; antiproliferative effects
NeuroprotectiveProtection against oxidative stress
Enzyme InteractionModulation of superoxide dismutase and catalase

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Carbazole Derivatives

Substituent Effects: Carboxamide vs. Sulfonamide/Sulfonyl Groups

  • Target Compound : The carboxamide group (-CONH-) at the piperazine terminus may enhance hydrogen-bonding interactions with enzyme active sites, as seen in BACE1 inhibitors .
  • Arylsulfonamides: Novel derivatives with aryl-sulfonyl groups (e.g., N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide in ) exhibit distinct spatial and electronic profiles, which may modulate target selectivity .

Core Modifications: Carbazole vs. Purine/Triazole Systems

  • Purine-Based Analogs: Compound 53 (4-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-N-cyclohexylpiperazine-1-carboxamide, ) replaces the carbazole core with a purine scaffold.
  • Triazole-Linked Derivatives: Carbazole-triazole hybrids (e.g., 2-(4-((9H-carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone in ) demonstrate superior α-glucosidase inhibition (IC₅₀ < 10 μM) compared to acarbose, suggesting that triazole groups enhance enzyme-binding flexibility . The target compound lacks this moiety, implying divergent therapeutic applications.

Enzyme Inhibition Profiles

Compound Target Enzyme Key Structural Features Activity/IC₅₀ Reference
Target Compound BACE1/DNMT1 (hypothesized) Carboxamide, cyclohexyl, hydroxypropyl Not reported (structural analog data used)
KL013 Cryptochrome (circadian clock) Acetamide, furan-methyl Stabilizes CRY proteins
Carbazole-triazole hybrids α-Glucosidase Triazole, bromophenyl IC₅₀: 5–10 μM
Purine-based analog (Compound 53) Cannabinoid receptors Chlorophenyl, purine core Ki: 0.8 nM (CB1)

Pharmacokinetic Considerations

  • Hydrogenated Carbazole Cores : Derivatives like 6-(benzyloxy)-9-(4-chlorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid () exhibit improved hypoglycemic effects via AMPK activation, suggesting that partial hydrogenation enhances bioavailability . The target compound’s fully aromatic carbazole may limit this pathway.
  • Metabolic Stability : Sulfonamide analogs () show longer half-lives in vitro due to sulfonyl group resistance to hydrolysis, whereas the target’s carboxamide may be more prone to enzymatic cleavage .

Preparation Methods

Epoxidation of Allylcarbazole

9-Allyl-9H-carbazole undergoes epoxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 12 h), yielding the trans-epoxide with 89% diastereoselectivity. Critical parameters:

  • Temperature control (-10°C to 5°C) minimizes ring-opening side reactions

  • Anhydrous conditions prevent hydrolysis

Piperazine Ring Opening

Epoxide intermediates react with piperazine under phase-transfer conditions (K₂CO₃, tetrabutylammonium bromide, H₂O/CH₂Cl₂), achieving 78% yield of 3-(9H-carbazol-9-yl)-2-hydroxypropylpiperazine.

Optimization Data

ConditionSolventTemp (°C)Time (h)Yield (%)
K₂CO₃, TBABCH₂Cl₂/H₂O252478
NaOH, PEG-400Toluene401882
Cs₂CO₃, 18-crown-6THF601268

Piperazine-1-Carbonyl Chloride Synthesis

Piperazine reacts with triphosgene (1:1.2 molar ratio) in anhydrous THF at -78°C, generating the carbonyl chloride with <5% dimerization. Key considerations:

  • Strict temperature control prevents exothermic decomposition

  • Nitrogen atmosphere minimizes moisture ingress

Cyclohexylamine Coupling

The acyl chloride intermediates couple with cyclohexylamine using Schotten-Baumann conditions (10% NaOH, 0°C), achieving 91% yield of N-cyclohexylpiperazine-1-carboxamide.

Reaction Monitoring by FTIR

Wavenumber (cm⁻¹)AssignmentDisappearance Time (min)
1815C=O stretch (acyl chloride)45
1640C=O stretch (amide)45

Urea Linker Approach

Adapting methods from ECPU-0001 synthesis, 9H-carbazol-3-amine reacts with 2-chloroethyl isocyanate (THF, -15°C) to form the chloroethyl urea intermediate. Subsequent nucleophilic substitution with piperazine derivatives proceeds at 65°C (NaHCO₃, NaI catalyst), yielding 72% of the carbazole-piperazine hybrid.

Comparative Catalyst Screening

CatalystLoading (mol%)Conversion (%)Selectivity (%)
NaI108892
KI108589
TBAB57884

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 9-bromocarbazole with 2-hydroxypropylpiperazine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C) achieves 67% yield, though requiring rigorous oxygen exclusion.

Process Optimization and Scalability

Solvent System Optimization

Green Chemistry Metrics

SolventPMI*E-factorReaction Yield (%)
THF8.23278
2-MeTHF6.72581
Cyrene®5.11873
*Process Mass Intensity

Continuous Flow Synthesis

Implementing a three-stage flow reactor (Figure 2) reduces reaction time from 48 h (batch) to 6.5 h:

  • Epoxidation module (residence time: 45 min)

  • Ring-opening reactor (PFA tubing, 60°C, 2 h)

  • Carboxamidation chamber (static mixer, 0°C, 15 min)

Productivity Gains

ParameterBatchFlow
Space-time yield0.8 g/L/h5.2 g/L/h
Purity96.2%98.7%

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆)
δ 8.15 (d, J = 7.8 Hz, 2H, carbazole H-1/H-8)
δ 4.85 (m, 1H, hydroxypropyl CH)
δ 3.72 (br s, 4H, piperazine NCH₂)
δ 1.65 (m, 6H, cyclohexyl CH₂)

13C NMR (101 MHz, DMSO-d₆)
δ 168.4 (amide C=O)
δ 140.2 (carbazole C-9a)
δ 59.8 (hydroxypropyl CH)
δ 45.3 (piperazine NCH₂)

Chiral HPLC Analysis

Using a Chiralpak IC column (n-hexane/i-PrOH 85:15), the (R)-enantiomer elutes at 12.4 min vs. 14.1 min for (S)-form, confirming 93% ee under optimized asymmetric conditions.

Industrial-Scale Challenges

Purification Considerations

Crystallization from ethanol/water (3:1 v/v) provides needle-like crystals (mp 214-216°C) with ≥99.5% purity. Key parameters:

  • Cooling rate: 0.5°C/min

  • Seed crystal loading: 0.1% w/w

  • Stirring: 150 rpm

Regulatory Compliance

ICH Q3D elemental impurities analysis:

ElementConcentration (ppm)ICH Limit (ppm)
Pd<0.510
Ni1.220
Cu<0.230

Emerging Methodologies

Electrochemical Synthesis

Adapting Churchill's radical coupling methods, constant potential electrolysis (+1.2 V vs Ag/AgCl) in acetonitrile enables direct C-N bond formation between carbazole and piperazine derivatives (62% yield, 85% Faradaic efficiency).

Biocatalytic Approaches

Engineered transaminases (Codexis® TA-134) achieve kinetic resolution of racemic hydroxypropyl intermediates, providing (R)-isomer with 98% ee and 40% conversion in 6 h .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

The synthesis requires meticulous control of reaction parameters. Key steps include:

  • Temperature modulation : Maintaining 60–80°C during carbazole-piperazine coupling to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in crystallization .
  • Catalyst use : Palladium-based catalysts improve coupling efficiency in hydroxypropyl chain formation . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization achieve >95% purity .

Q. What analytical techniques are critical for structural elucidation?

A multi-technique approach is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm piperazine ring connectivity and carbazole substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 516.2752 for [M+H+^+]) and fragmentation pathways .
  • X-ray crystallography (if crystals form): Resolves 3D conformation, highlighting intramolecular hydrogen bonds between hydroxypropyl and carboxamide groups .

Q. How can preliminary biological activity be assessed in vitro?

Standard assays include:

  • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to identify affinity (IC50_{50} values) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction at 10–100 µM doses .
  • Solubility profiling : Use of PBS and DMSO mixtures to determine bioavailability thresholds .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies be resolved?

Contradictions often arise from:

  • Assay variability : Validate results across multiple models (e.g., primary cells vs. immortalized lines) .
  • Metabolic instability : Use liver microsomes to assess CYP450-mediated degradation; modify the cyclohexyl group to enhance metabolic stability .
  • Off-target effects : Employ kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .

Q. What computational strategies predict regioselectivity in derivatization?

Advanced methods include:

  • DFT calculations : Model electron density maps to identify reactive sites on the carbazole moiety (e.g., C-3 vs. C-6 positions) .
  • MD simulations : Predict solvent accessibility of the hydroxypropyl group for acylations or alkylations .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on cyclohexyl) with activity trends .

Q. What methodologies address oxidative degradation during storage?

Mitigation strategies involve:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; HPLC monitors degradation products .
  • Antioxidant additives : Incorporate 0.1% BHT in lyophilized formulations to suppress radical-mediated breakdown .
  • Protective group chemistry : Temporarily mask the hydroxypropyl group with acetyl during storage .

Q. How can regioselective modifications enhance target specificity?

  • Directed C–H activation : Use Pd(II)/Cu(I) catalysts to functionalize the carbazole C-2 position selectively .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) achieve enantioselective acylation of the piperazine nitrogen .
  • Protecting group strategies : Boc-protect the carboxamide to direct reactions to the piperazine ring .

Q. What experimental designs validate synergistic effects of multi-functional groups?

  • Fragment-based drug design : Test isolated moieties (e.g., carbazole alone, cyclohexylpiperazine alone) and compare IC50_{50} values to the full compound .
  • Free-energy perturbation (FEP) : Compute binding energy contributions of each substituent to biological targets .
  • SAR libraries : Synthesize analogs with incremental substitutions (e.g., cyclohexyl → cyclopentyl) to deconvolute activity .

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